molecular formula C8H21O4Si3 B590765 1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane CAS No. 139722-91-1

1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane

Cat. No.: B590765
CAS No.: 139722-91-1
M. Wt: 265.507
InChI Key: SQNXVAFKMUVFHN-UHFFFAOYSA-N
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Description

1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane is an organosilicon compound with the molecular formula C8H22O4Si3. It is a derivative of hexamethyltrisiloxane, where one of the silicon atoms is bonded to an acetoxy group. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Preparation Methods

The synthesis of 1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane typically involves the reaction of hexamethyltrisiloxane with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane involves the interaction of the acetoxy group with various molecular targets. In silylation reactions, the acetoxy group reacts with hydroxyl groups to form stable siloxane bonds, protecting the reactive sites from further reactions. The molecular pathways involved include nucleophilic substitution and hydrolysis, depending on the specific application.

Comparison with Similar Compounds

1-Acetoxy-1,1,3,3,5,5-hexamethyltrisiloxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to undergo specific reactions due to the presence of the acetoxy group, making it valuable in specialized chemical processes and applications.

Properties

InChI

InChI=1S/C8H21O4Si3/c1-8(9)10-14(4,5)12-15(6,7)11-13(2)3/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNXVAFKMUVFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C)O[Si](C)(C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661313
Record name 5-(Acetyloxy)-1,1,3,3,5,5-hexamethyltrisiloxanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139722-91-1
Record name 5-(Acetyloxy)-1,1,3,3,5,5-hexamethyltrisiloxanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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